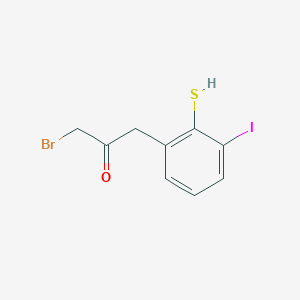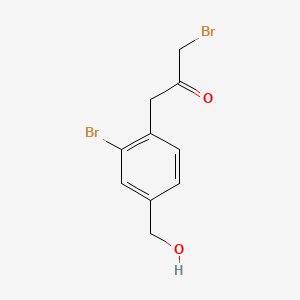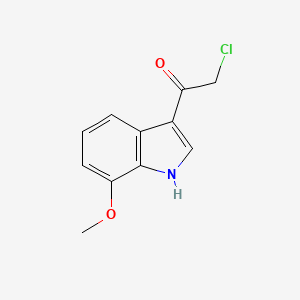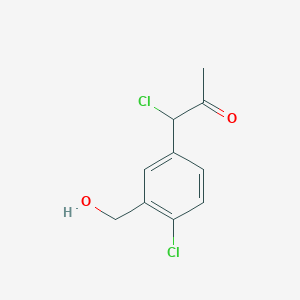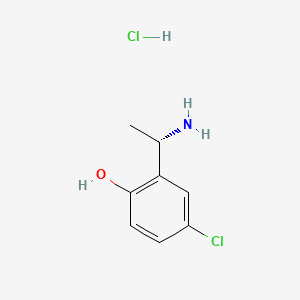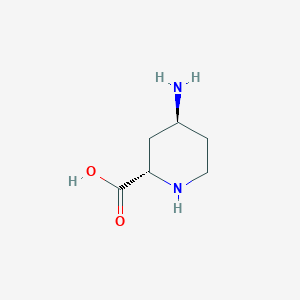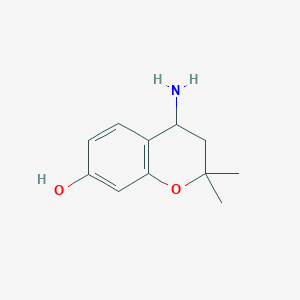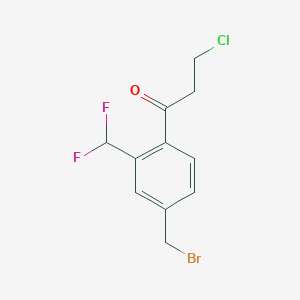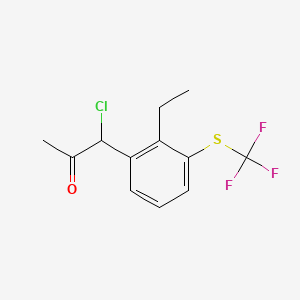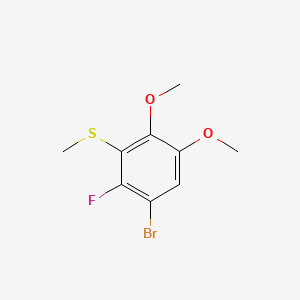
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of bromine, fluorine, and methoxy groups on a phenyl ring, along with a methylsulfane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 3-position of the phenyl ring.
Fluorination: Introduction of the fluorine atom at the 2-position.
Methoxylation: Introduction of methoxy groups at the 5 and 6 positions.
Methylsulfane Addition: Introduction of the methylsulfane group.
Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide (NBS) for bromination, and fluorinating agents like Selectfluor for fluorination. Methoxylation can be achieved using methanol in the presence of a base, and the methylsulfane group can be introduced using methylthiol or dimethyl sulfide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the bromine or fluorine substituents using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine or fluorine atoms.
科学研究应用
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds with anticancer or antimicrobial properties.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a biochemical probe.
作用机制
The mechanism of action of (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards enzymes or receptors. The methylsulfane group can participate in redox reactions, potentially affecting cellular pathways and signaling mechanisms.
相似化合物的比较
Similar Compounds
(3-Bromo-2-fluoro-5-methoxyphenyl)(methyl)sulfane: Lacks one methoxy group compared to the target compound.
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(ethyl)sulfane: Contains an ethylsulfane group instead of a methylsulfane group.
(3-Bromo-2-chloro-5,6-dimethoxyphenyl)(methyl)sulfane: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane is unique due to the specific combination of substituents on the phenyl ring, which can result in distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with two methoxy groups and a methylsulfane group, provides a unique structural framework for further functionalization and application in various fields.
属性
分子式 |
C9H10BrFO2S |
|---|---|
分子量 |
281.14 g/mol |
IUPAC 名称 |
1-bromo-2-fluoro-4,5-dimethoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10BrFO2S/c1-12-6-4-5(10)7(11)9(14-3)8(6)13-2/h4H,1-3H3 |
InChI 键 |
AFFCPEOOALLUMB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1OC)SC)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




